(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate
Overview
Description
“(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate” is a chemical compound with the CAS Number: 127785-96-0 . Its molecular weight is 340.38 and its linear formula is C19H20N2O4 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C19H20N2O4 . More detailed structural information, such as a 2D Mol file or a computed 3D SD file, might be available from resources like the NIST Chemistry WebBook .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 616.9°C at 760 mmHg .Scientific Research Applications
Quetiapine Fumarate: Synthesis and Analytical Methods
Quetiapine fumarate's synthesis and analytical methods have been a focal point of research, aiming to enhance its detection in pharmaceuticals, human urine, and plasma samples. Various analytical techniques, including reversed-phase high-performance liquid chromatography (RP-HPLC), UV spectrophotometry, and reversed-phase ultra-performance liquid chromatography (RP-UPLC), have been developed. These methods are instrumental in clinical, biological, and pharmacokinetic studies, facilitating the drug's application in new pharmaceutical preparations due to its therapeutic profile advantages (Rezaei, Ramazani, & Hokmabadi, 2018).
Neurobiological Studies
Neurobiological studies have shed light on the complex mechanisms underlying the antidepressant effects of compounds structurally similar to tricyclic antidepressants, like tianeptine. These investigations reveal the critical role of structural and functional plasticity in brain regions, which allows for the full expression of emotional learning. The dynamic interplay between various neurotransmitter systems and the impact on neuronal excitability, neuroprotection, anxiety, and memory offers insights into the treatment of depressive disorders (McEwen & Olié, 2005).
Environmental Impact and Behavior of Analogous Compounds
Research into the occurrence, fate, and behavior of analogous compounds, such as parabens in aquatic environments, provides insights into their environmental impact. Despite being considered emerging contaminants, these studies highlight their ubiquity in surface water and the need for further exploration into their biodegradability and potential endocrine-disrupting effects (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Pharmacological Actions
The safety and pharmacological actions of Quetiapine, particularly its low incidence of extrapyramidal symptoms and non-association with persistent hyperprolactinemia, make it a preferred choice in schizophrenia management. Its high levels of patient acceptability and satisfaction stem from a balance of efficacy and a relatively benign adverse effect profile (Dev & Raniwalla, 2000).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.C4H4O4/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15;5-3(6)1-2-4(7)8/h1-8,15,17H,9-10,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYGXGUFNMQGL-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
127785-96-0 | |
Record name | 5H-Dibenz[b,e]azepine-6-methanamine, 6,11-dihydro-, (2E)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127785-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80012-79-9, 127785-96-0 | |
Record name | 5H-Dibenz[b,e]azepine-6-methanamine, 6,11-dihydro-, (2E)-2-butenedioate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80012-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-aminomethy1-6,11-dihydro-5H-dibenz[b,e]azepine fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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